5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a fluorine atom and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorothiophene-2-carboxylic acid hydrazide with a suitable nitrile oxide precursor under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The fluorine atom and the oxadiazole ring contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 3-thiophenecarboxylic acid.
Oxadiazole derivatives: Compounds like 1,2,4-oxadiazole-5-carboxylic acid and 3,5-dimethyl-1,2,4-oxadiazole.
Uniqueness
5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both a fluorinated thiophene ring and an oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for designing bioactive molecules and advanced materials .
Properties
Molecular Formula |
C7H3FN2O3S |
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Molecular Weight |
214.18 g/mol |
IUPAC Name |
5-(3-fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O3S/c8-3-1-2-14-4(3)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
InChI Key |
UNILSCJWBSJHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1F)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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